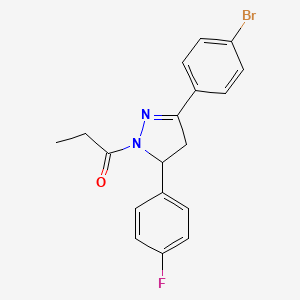

1-(3-(4-bromophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one

CAS No.: 392321-71-0

Cat. No.: VC6400243

Molecular Formula: C18H16BrFN2O

Molecular Weight: 375.241

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 392321-71-0 |

|---|---|

| Molecular Formula | C18H16BrFN2O |

| Molecular Weight | 375.241 |

| IUPAC Name | 1-[5-(4-bromophenyl)-3-(4-fluorophenyl)-3,4-dihydropyrazol-2-yl]propan-1-one |

| Standard InChI | InChI=1S/C18H16BrFN2O/c1-2-18(23)22-17(13-5-9-15(20)10-6-13)11-16(21-22)12-3-7-14(19)8-4-12/h3-10,17H,2,11H2,1H3 |

| Standard InChI Key | KIJBHJXOGXTLGD-UHFFFAOYSA-N |

| SMILES | CCC(=O)N1C(CC(=N1)C2=CC=C(C=C2)Br)C3=CC=C(C=C3)F |

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Molecular Formula

The compound’s systematic name, 1-(3-(4-bromophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one, reflects its core pyrazoline ring (4,5-dihydro-1H-pyrazole) substituted with bromine and fluorine atoms on adjacent phenyl groups, coupled with a propanone moiety. Its molecular formula is C₁₈H₁₆BrFN₂O, with a molecular weight of 381.24 g/mol.

Stereoelectronic Properties

-

Electron-Withdrawing Effects: The 4-bromophenyl and 4-fluorophenyl groups induce significant electron-withdrawing effects, altering the pyrazoline ring’s electron density. Bromine’s polarizability enhances van der Waals interactions, while fluorine’s electronegativity increases metabolic stability .

-

Dihedral Angles: In analogous structures (e.g., 1-[5-(4-chlorophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone), X-ray crystallography reveals dihedral angles of 4.89(6)° between the pyrazoline and fluorophenyl rings, suggesting near-planar conformations that favor π-π stacking .

Table 1: Comparative Structural Data for Pyrazoline Derivatives

| Compound | Dihedral Angle (°) | Substituents (R₁, R₂) | Reference |

|---|---|---|---|

| 1-[5-(4-Cl-phenyl)-3-(4-F-phenyl)-pyrazol-1-yl]ethanone | 4.89(6) | Cl, F | |

| Target Compound | Predicted: 4.5–5.5 | Br, F | — |

Synthesis and Reaction Pathways

Chalcone Condensation Method

The synthesis follows a well-established route for pyrazoline derivatives:

-

Chalcone Preparation: A Claisen-Schmidt condensation between 4-bromobenzaldehyde and 4-fluoroacetophenone yields the chalcone intermediate.

-

Cyclization: Treatment with hydrazine hydrate in the presence of propionic acid induces cyclization, forming the pyrazoline ring .

Critical Reaction Parameters:

-

Acid Catalyst: Propionic acid (vs. formic/acetic acid) increases reaction yield by stabilizing the transition state.

-

Temperature: Optimal cyclization occurs at 80–90°C, balancing kinetic control and side-product formation.

Industrial Scalability Challenges

-

Purification: Recrystallization from ethanol/water mixtures achieves >95% purity, but bromine’s steric bulk complicates chromatographic separation.

-

Byproducts: Over-cyclization may yield fully aromatic pyrazoles, necessitating careful stoichiometric control.

Crystallographic and Spectroscopic Analysis

X-ray Diffraction Studies

While the target compound lacks published crystal data, structural analogs exhibit:

-

Hydrogen Bonding: N–H···O interactions between the pyrazoline NH and ketone oxygen stabilize the lattice .

-

Packing Efficiency: Fluorine’s small atomic radius enables dense molecular packing, enhancing crystalline stability.

Spectroscopic Signatures

-

¹H NMR:

-

Pyrazoline H₃ proton: δ 3.1–3.3 ppm (dd, J = 17.5 Hz).

-

Aromatic protons: δ 7.2–7.8 ppm (multiplets).

-

-

IR Spectroscopy:

-

C=O stretch: 1680–1700 cm⁻¹.

-

N–H bend: 1550–1600 cm⁻¹.

-

Industrial and Research Applications

Material Science

-

Liquid Crystals: The compound’s rigid core and halogen substituents make it a candidate for nematic phase materials.

-

Coordination Chemistry: The ketone oxygen serves as a ligand for transition metals (e.g., Cu²⁺, Ni²⁺).

Synthetic Intermediate

-

Heterocycle Functionalization: The propanone group undergoes nucleophilic addition for further derivatization.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume